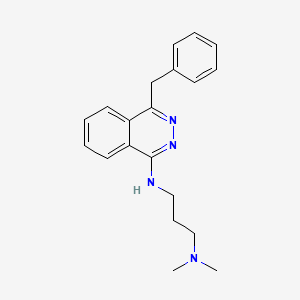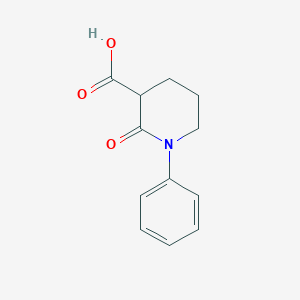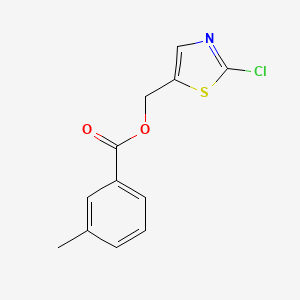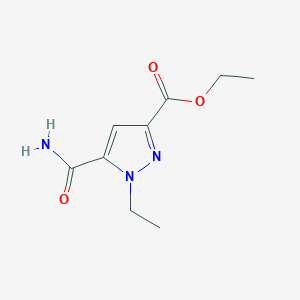
N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine, also known as BPDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPDP is a heterocyclic compound that contains a phthalazine ring, which is a fused aromatic ring system.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The condensation reactions involving derivatives similar to N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine have been a subject of interest due to their potential to form various heterocyclic compounds. For instance, the condensation of phthalic anhydride with 1,3-propanediamine can lead to the formation of complex heterocycles, indicating the potential utility of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine in synthesizing novel compounds with potentially significant biological or material properties (Gaozza, Grinberg, & Lamdan, 1972).
Material Science and Polymer Development
The structural motif present in N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine has been explored for the development of high-performance polymers. For example, aromatic polyamides incorporating unsymmetrical diamines containing the phthalazinone moiety have been synthesized, leading to polymers with high thermal stability and solubility in various solvents. This research indicates the compound's utility in creating materials with desirable physical properties for industrial applications (Cheng, Jian, & Mao, 2002).
Molecular Interactions and Supramolecular Chemistry
The study of molecular interactions, especially in the context of hydrogen bonding and weak intermolecular forces, is another area where derivatives of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine show promise. Research into multi-component molecular solids has highlighted the role of strong hydrogen bonds and weaker C-H⋯F and C-H⋯O interactions in forming supramolecular structures, suggesting potential applications in designing novel crystal architectures and materials (Wang, Hu, Wang, Liu, & Huang, 2014).
Sensing and Separation Technologies
The compound's structural framework has been utilized in the development of metal-organic frameworks (MOFs) for sensing and separation applications. Anionic MOFs with mesoporous structures have been constructed, demonstrating capabilities in separating large molecules based on ionic selectivity. Additionally, these MOFs exhibit solvatochromic behavior, making them potential candidates for sensing small molecules (Sun, Wang, Qin, Jin, Su, Huang, & Shao, 2013).
Propriétés
IUPAC Name |
N-(4-benzylphthalazin-1-yl)-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-24(2)14-8-13-21-20-18-12-7-6-11-17(18)19(22-23-20)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCLFHBJAVGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
![(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2830746.png)


![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2830753.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)


